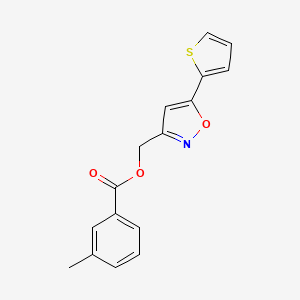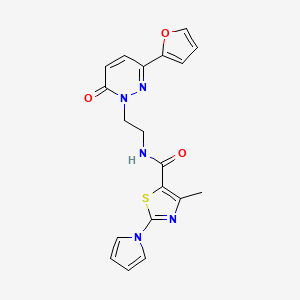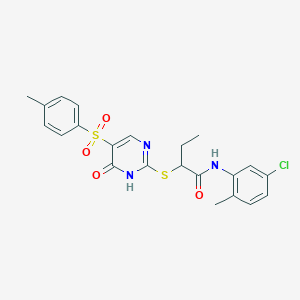
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate, also known as TIMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TIMB is a heterocyclic compound that contains both isoxazole and thiophene rings, making it a unique and versatile compound for research.
Mecanismo De Acción
The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate is not fully understood, but it is believed to interact with various cellular targets such as enzymes, receptors, and ion channels. (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate has also been shown to modulate the activity of various ion channels such as potassium channels, which are involved in the regulation of cellular excitability.
Biochemical and Physiological Effects
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate can inhibit the growth of various cancer cell lines and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate can reduce the severity of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate has several advantages for lab experiments such as its ease of synthesis, high purity, and stability. (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate can also be easily modified to produce derivatives with improved properties. However, (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate also has some limitations such as its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for research on (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate. One potential direction is the development of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate derivatives with improved pharmacokinetic properties and selectivity for specific cellular targets. Another potential direction is the use of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate as a fluorescent probe for imaging and sensing applications. Additionally, further studies are needed to fully understand the mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate and its potential applications in various fields.
Métodos De Síntesis
The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate involves the reaction between 3-methylbenzoic acid and 5-amino-2-(thiophen-2-yl)isoxazole in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction produces (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate as a white crystalline solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate has also been studied for its potential use as a fluorescent probe for imaging and sensing applications.
Propiedades
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-11-4-2-5-12(8-11)16(18)19-10-13-9-14(20-17-13)15-6-3-7-21-15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGVUWLNLJBATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-((4-Benzylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2898957.png)
![N-(3,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2898959.png)

![1-[(3-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2898963.png)
![2-Chloro-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]acetamide](/img/structure/B2898964.png)



![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(diethylsulfamoyl)benzamide](/img/structure/B2898970.png)


![N-(4-fluorobenzyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2898975.png)
![2-[2-(5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2898978.png)